molecular formula C20H11FN2O5 B2502071 N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide CAS No. 886169-68-2

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide

Cat. No.: B2502071
CAS No.: 886169-68-2
M. Wt: 378.315
InChI Key: XOIACMUKFPKNHX-UHFFFAOYSA-N
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Description

N-(5-Fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide is a synthetic hybrid molecule comprising a xanthene core substituted with a fluorine atom at position 5 and a ketone group at position 8. The amide linkage at position 3 connects the xanthene system to a 4-nitrobenzoyl group.

Properties

IUPAC Name

N-(5-fluoro-9-oxoxanthen-3-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FN2O5/c21-16-3-1-2-15-18(24)14-9-6-12(10-17(14)28-19(15)16)22-20(25)11-4-7-13(8-5-11)23(26)27/h1-10H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIACMUKFPKNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide typically involves the reaction of 5-fluoro-9-oxo-9H-xanthene-3-carboxylic acid with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties

Mechanism of Action

The mechanism of action of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood in comparison to related benzamide-xanthene hybrids and other nitrobenzamide derivatives. Below is a detailed analysis:

Structural Analog: N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide ()

  • Molecular Formula: C₂₀H₁₁ClFNO₃ vs. C₂₀H₁₁F₂N₂O₄ (estimated for the target compound).
  • Substituent Effects :
    • The chloro substituent at position 5 on the xanthene ring () increases molecular weight (367.76 g/mol) compared to the fluoro analog (lower atomic mass of F).
    • The 4-fluorobenzamide group in vs. the 4-nitrobenzamide group in the target compound introduces distinct electronic effects: nitro is strongly electron-withdrawing, while fluoro is moderately electronegative. This difference may alter solubility, reactivity, and binding affinity in biological systems.
  • Spectral Data: HRMS for : [M+H]⁺ = 367.0411 (monoisotopic mass). The target compound’s nitro group would likely shift UV-Vis absorption maxima to longer wavelengths compared to the fluoro analog due to enhanced conjugation.

Functional Analog: N-(3-Benzyl-5-hydroxyphenyl)-4-nitrobenzamide ()

  • Structural Divergence :
    • Replaces the xanthene core with a benzyl-substituted phenyl ring.
    • The hydroxyl group at position 5 introduces hydrogen-bonding capacity, absent in the target compound.
  • Physicochemical Properties :
    • Melting Point: 205.9–207.6°C (), likely higher than the target due to increased hydrogen bonding.
    • NMR Shifts: Aromatic protons in resonate at δ 10.38 (amide NH) and δ 7.32–8.40 (benzamide and phenyl groups), whereas the target’s xanthene protons would exhibit downfield shifts due to ring anisotropy.

Nitrobenzamide Derivatives: N-(3-Chlorophenethyl)-4-nitrobenzamide (–6)

  • Key Differences :
    • Flexible phenethylamine chain vs. rigid xanthene scaffold in the target compound.
    • The chlorophenethyl group () contributes to a lower molecular weight (305.07 g/mol) and higher conformational flexibility.
  • Fragmentation Pathways () :
    • Amide bond cleavage generates ions like m/z 167 (4-nitrobenzamidic cation) and m/z 139 (chlorophenethylium).
    • The target compound’s xanthene core may produce unique fragments (e.g., fluoro-substituted xanthenium ions) under ESI-MS.

Data Tables

Table 1. Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₂₀H₁₁F₂N₂O₄ (est.) ~384.22 5-F (xanthene), 4-NO₂ (benzamide) N/A
N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide C₂₀H₁₁ClFNO₃ 367.76 5-Cl (xanthene), 4-F (benzamide) N/A
N-(3-Benzyl-5-hydroxyphenyl)-4-nitrobenzamide C₂₀H₁₅N₂O₄ 356.08 5-OH (phenyl), 4-NO₂ (benzamide) 205.9–207.6
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 305.07 3-Cl (phenethyl), 4-NO₂ (benzamide) 147–149

Table 2. Spectral and Analytical Comparisons

Compound HRMS (ESI) [M+H]⁺ UV λmax (nm) Key NMR Shifts (δ, ppm)
Target Compound ~384.08 (est.) ~290–310 (est.) Xanthene H: δ 6.5–8.5 (predicted)
N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide 367.0411 N/A N/A
N-(3-Benzyl-5-hydroxyphenyl)-4-nitrobenzamide 356.0845 N/A NH: δ 10.38; Ar-H: δ 7.32–8.40
N-(3-Chlorophenethyl)-4-nitrobenzamide 305.0683 239, 290 NH: δ 8.95; Ar-H: δ 7.27–8.40

Research Implications

  • Structural Rigidity : The xanthene core in the target compound enhances planarity and may improve binding to flat biological targets (e.g., DNA or enzyme active sites) compared to flexible analogs like .
  • Electron-Withdrawing Effects : The nitro group in the target compound could increase metabolic stability but reduce solubility compared to fluoro or hydroxyl analogs .
  • Synthetic Feasibility : Ball-milling methods () or solution-phase coupling () may be adaptable for synthesizing the target compound, though purification challenges due to its high molecular weight are anticipated.

Biological Activity

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research indicates that compounds related to the xanthene structure exhibit significant anticancer properties. For instance, derivatives like N-aryl-9-oxo-9H-fluorene-1-carboxamides have shown promising results in inducing apoptosis in cancer cells. In particular, modifications at the 7-position of the xanthene ring have led to increased potency against various cancer cell lines, such as T47D and HCT116, with effective concentrations (EC50) reported between 0.15 to 0.29 µM .

The mechanism involves inhibition of tubulin polymerization, which disrupts mitosis and leads to cell death. The introduction of nitro groups has been shown to enhance this activity by facilitating interactions with cellular targets.

Antimicrobial Activity

Nitro-containing compounds are well-documented for their antimicrobial properties. This compound likely shares this characteristic due to the presence of the nitro group, which can form reactive intermediates that damage bacterial DNA upon reduction . This mechanism is crucial in combating infections caused by resistant strains.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and bioavailability.
  • Nitro Group : This moiety is essential for the compound's antimicrobial activity, as it participates in redox reactions leading to cytotoxic effects.
  • Xanthene Core : The core structure contributes to the overall stability and biological interaction profile.

Anticancer Studies

In a study on xanthene derivatives, compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation. For example, analogs with modifications at various positions showed varying degrees of activity against breast cancer cells, indicating that careful structural modifications can lead to enhanced therapeutic profiles .

Antimicrobial Efficacy

A recent investigation highlighted the effectiveness of nitrobenzamide derivatives in treating bacterial infections. Compounds were tested against various pathogens, revealing that those with optimal nitro substitutions exhibited lower minimum inhibitory concentrations (MICs). For instance, some derivatives had MIC values as low as 1 µM against resistant strains, showcasing their potential as effective antimicrobial agents .

Summary Table of Biological Activities

Activity TypeCompoundEC50/MIC ValuesMechanism of Action
AnticancerN-(5-fluoro...0.15 - 0.29 µMTubulin inhibition leading to apoptosis
AntimicrobialNitrobenzamide Derivatives1 µMDNA damage via reactive intermediates from nitro

Q & A

Q. What are the standard synthetic routes for N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves three key steps:
  • Xanthene Core Formation : Condensation of a phenol derivative (e.g., resorcinol) with a phthalic anhydride derivative under acidic conditions.
  • Fluorination : Electrophilic fluorination using Selectfluor or NFSI at the 5-position of the xanthene core.
  • Amide Coupling : Reaction of the fluorinated xanthene intermediate with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine).
    Optimization includes solvent selection (e.g., dichloromethane for coupling), temperature control (room temperature for fluorination), and purification via column chromatography. Yield improvements (>90%) are achievable using continuous flow reactors for scalability .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., fluorination at C5, nitro group at C4). Key signals include aromatic protons (δ 7.3–8.4 ppm) and carbonyl resonances (δ ~165 ppm) .
  • Mass Spectrometry : ESI-HRMS validates molecular weight (e.g., [M+H]+^+ at m/z 409.1) and fragmentation pathways (e.g., cleavage of the amide bond under MS/MS conditions) .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve ambiguities in substituent positioning .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodological Answer :
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination.
  • Fluorescence Imaging : Evaluate its utility as a fluorescent probe using confocal microscopy (excitation/emission wavelengths ~490/520 nm).
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50_{50} <10 μM suggests therapeutic potential). Reference compounds (e.g., doxorubicin) validate assay conditions .

Advanced Research Questions

Q. How can conflicting data on its biological activity be resolved, particularly in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Comparative SAR : Synthesize analogs (e.g., replacing nitro with methoxy or halogens) and test against the same biological targets.
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like DNA topoisomerases.
  • Meta-Analysis : Cross-reference with structurally related compounds (e.g., N-(4-chlorophenyl)-4-nitrobenzamide) to identify trends in substituent effects .

Q. What experimental approaches elucidate its reaction mechanisms under physiological conditions?

  • Methodological Answer :
  • Degradation Studies : Incubate in simulated biological fluids (pH 7.4, 37°C) and monitor via HPLC. Nitro group reduction (to amine) is a common pathway.
  • Radical Trapping : Use spin-trapping agents (e.g., DMPO) in ESR spectroscopy to detect reactive intermediates during photodegradation .

Q. How can crystallographic data resolve ambiguities in its solid-state conformation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH). SHELXL refines hydrogen bonding (e.g., C=O⋯H-N interactions) and π-π stacking distances.
  • Polymorphism Screening : Test crystallization in varied solvents (e.g., acetonitrile vs. toluene) to identify stable polymorphs .

Q. What strategies mitigate toxicity concerns while retaining bioactivity in preclinical models?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to reduce off-target effects.
  • In Silico Toxicity Prediction : Use tools like ProTox-II to flag mutagenic risks from nitro groups.
  • In Vivo Pharmacokinetics : Monitor metabolite profiles (LC-MS/MS) in rodent plasma to identify toxic intermediates .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Xanthene FormationH2_2SO4_4, 110°C7595%
FluorinationSelectfluor, DMF, RT8297%
Amide Coupling4-Nitrobenzoyl chloride, Et3_3N9099%

Q. Table 2: Biological Activity Comparison

CompoundIC50_{50} (MCF-7)Fluorescence Quantum Yield
Target Compound12 μM0.45
4-Methoxy Analog28 μM0.12
4-Chloro Analog18 μM0.33

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